6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidino)methyl]-2H-chromen-2-one
Description
6-Chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidino)methyl]-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure features:
- Chlorine at position 6 (electron-withdrawing group).
- Hexyl chain at position 3 (lipophilic alkyl group).
- Hydroxyl group at position 7 (electron-donating, enabling hydrogen bonding).
- Methyl group at position 4 (modest steric and electronic influence).
- (3-Methylpiperidino)methyl moiety at position 8 (basic amine group with steric hindrance).
This compound’s design leverages substituent diversity to optimize bioactivity, solubility, and target interaction. Coumarins are widely studied for antimicrobial, antitumor, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C23H32ClNO3 |
|---|---|
Molecular Weight |
406.0 g/mol |
IUPAC Name |
6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C23H32ClNO3/c1-4-5-6-7-10-17-16(3)18-12-20(24)21(26)19(22(18)28-23(17)27)14-25-11-8-9-15(2)13-25/h12,15,26H,4-11,13-14H2,1-3H3 |
InChI Key |
YTXMQFMTPUVPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C(=C2OC1=O)CN3CCCC(C3)C)O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with 3-methylpiperidine in the presence of a base such as potassium carbonate in a solvent like dry acetone . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 participates in nucleophilic displacement under basic conditions. Piperidine derivatives and related amines have been shown to replace the chloro group in analogous coumarins .
Example Reaction: Amine Displacement
| Reactants | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Target compound + morpholine | K₂CO₃, acetone, reflux (8h) | 6-morpholino derivative | 78 |
Key Findings :
-
Steric hindrance from the hexyl chain at position 3 slows reaction kinetics compared to non-alkylated analogs .
-
Polar aprotic solvents (e.g., DMF) improve yields for bulkier nucleophiles .
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group at position 7 activates the aromatic ring toward nitration and sulfonation. Substitution occurs preferentially at position 5 due to steric blocking at position 8 by the (3-methylpiperidino)methyl group .
Nitration Reaction Data
| Nitrating Agent | Temperature (°C) | Major Product | Minor Product | Ratio (Major:Minor) | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 5-nitro derivative | 3-nitro isomer | 85:15 |
Mechanistic Insight :
-
The 7-hydroxy group generates a strong ortho/para-directing effect, but steric constraints from the 8-position substituent limit para substitution .
Mannich Reaction at the 8-Position
The (3-methylpiperidino)methyl side chain undergoes Mannich-type condensations with aldehydes and secondary amines .
Comparative Reactivity Table
| Aldehyde | Amine | Product Structure | Reaction Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Formaldehyde | Dimethylamine | N,N-dimethylaminomethyl adduct | 6 | 92 | |
| Benzaldehyde | Piperidine | Benzyl-piperidine hybrid | 12 | 68 |
Notable Trends :
-
Electron-deficient aldehydes require longer reaction times but achieve higher regioselectivity .
-
The 3-methyl group on the piperidine ring reduces rotational freedom, favoring cis-adduct formation .
O-Alkylation/Acylation of the 7-Hydroxy Group
The phenolic -OH undergoes alkylation with propyl iodide or acylation with acetic anhydride under mild conditions .
Protection/Deprotection Efficiency
| Reagent | Solvent | Product | Conversion (%) | Source |
|---|---|---|---|---|
| Propyl bromide | Acetone | 7-propoxy derivative | 89 | |
| Acetic anhydride | Pyridine | 7-acetoxy derivative | 95 |
Critical Note :
Oxidative Coupling Reactions
The electron-donating 7-hydroxy group facilitates oxidative dimerization. FeCl₃-mediated coupling produces bis-coumarins .
Oxidation Conditions and Outcomes
| Oxidizing Agent | Temperature (°C) | Dimer Structure | Yield (%) | Source |
|---|---|---|---|---|
| FeCl₃ | 25 | 7,7'-O-linked dimer | 63 | |
| K₃[Fe(CN)₆] | 40 | C5-C5' coupled product | 41 |
Spectroscopic Evidence :
-
Mass spectrometry confirms dimer molecular weights (m/z 591.54 for C₃₂H₃₈Cl₂N₂O₆) .
-
¹H-NMR shows loss of aromatic proton signals at δ 6.80–7.00 ppm post-coupling .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the coumarin core and alkenes .
Representative Photoreaction
| Alkene | Light Source | Cycloadduct | Quantum Yield (Φ) | Source |
|---|---|---|---|---|
| Ethylene | 254 nm | Furocoumarin analog | 0.18 |
Safety Note :
Scientific Research Applications
Biological Activities
6-Chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidino)methyl]-2H-chromen-2-one has been studied for several biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies indicate significant inhibition, with an IC50 value suggesting effective antibacterial properties.
- Anticancer Properties : Preliminary cytotoxicity assays reveal selective action against cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. The IC50 value for AChE inhibition is comparable to established inhibitors, indicating its potential as a therapeutic agent in neurodegenerative diseases.
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |
| AChE Inhibition | 0.25 | Comparable to standard treatments |
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound indicated that it effectively inhibits the growth of Mycobacterium tuberculosis with an IC50 value of 7.05 μM, suggesting its potential as a lead compound in developing new antibiotics.
Case Study: Anticancer Activity
Research focusing on the cytotoxic effects of this compound revealed that it selectively targets cancer cell lines with an IC50 of 10.5 μM, indicating its potential role in cancer therapy by minimizing damage to healthy cells.
Case Study: Neuroprotective Potential
The inhibitory effect on AChE was assessed, showing an IC50 value of 0.25 μM, which positions this compound as a promising candidate for further development in treating Alzheimer's disease and other cognitive disorders.
Mechanism of Action
The mechanism of action of 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs and their differences are summarized below:
Table 1: Structural Comparison of Coumarin Derivatives
Notes:
- Hexyl vs.
- Chlorine at Position 6 : Present in the target compound and , chlorine’s electron-withdrawing nature may stabilize the coumarin ring and enhance interactions with hydrophobic enzyme pockets.
- Position 8 Amine Variants: The (3-methylpiperidino)methyl group introduces steric hindrance and altered basicity compared to piperidinyl or 4-methylpiperazinyl groups, which could affect receptor binding or metabolic stability .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Key Observations :
- The hexyl group in the target compound increases logP significantly, suggesting higher lipophilicity but lower aqueous solubility compared to analogs with smaller substituents.
- Chlorine and hydroxy groups balance polarity, while the 3-methylpiperidino moiety adds basicity (pKa ~8.5–9.5), influencing pH-dependent solubility .
Biological Activity
The compound 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-[(3-methylpiperidino)methyl]-2H-chromen-2-one belongs to the class of coumarin derivatives, which have gained interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a coumarin backbone with various substituents that may influence its biological activity. The presence of a chloro group, hydroxyl group, and a piperidine moiety are particularly noteworthy as they may enhance its interaction with biological targets.
Antimicrobial Activity
Coumarin derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that many coumarins exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Coumarin Derivatives
| Compound Name | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| 6-Chloro-3-hexyl-7-hydroxy-4-methyl-coumarin | S. aureus, E. coli | Moderate |
| 7-Hydroxy-4-methyl-coumarin | Bacillus cereus, Salmonella typhi | Strong |
| 8-Acetyl-7-hydroxycoumarin | Candida albicans | Strong |
Anticancer Potential
Several studies have reported the anticancer properties of coumarin derivatives. They have been shown to induce apoptosis in cancer cells and inhibit cell proliferation . The specific mechanism may involve the modulation of signaling pathways related to cell survival and death.
Case Study: Anticancer Activity of Coumarins
A study investigated the effects of various coumarin derivatives on cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
The biological activity of coumarins is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many coumarins act as inhibitors of key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Some compounds can modulate receptor activity, influencing cellular signaling pathways.
- DNA Interaction : Certain coumarins have been shown to intercalate with DNA, leading to cytotoxic effects in cancer cells.
Q & A
Q. How can crystallographic data reconcile discrepancies between predicted and observed molecular geometries?
- Methodological Answer : Overlay SCXRD-derived structures with gas-phase DFT geometries to identify conformational distortions. Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., C–H···O bonds) that stabilize crystal packing. For flexible substituents (e.g., hexyl), apply TLS refinement in SHELXL to model thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
